molecular formula C10H19N3O2 B7919070 N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

Cat. No.: B7919070
M. Wt: 213.28 g/mol
InChI Key: SFGZTALXYLAASB-CBAPKCEASA-N
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Description

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an acetamide group and an amino-propionyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino-Propionyl Group: This step involves the addition of the amino-propionyl group to the piperidine ring, which can be achieved through amide bond formation reactions.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-butyramide
  • **N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-propionamide

Uniqueness

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide is unique due to its specific substitution pattern and the presence of both an amino-propionyl group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZTALXYLAASB-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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